Phenacetin Phenacetin

What exactly is Phenacetin?

Phenacetin is a pain-killing and fever-reducing medication. It is a COX-3 inhibitor that is specific.

The History of Phenacetin

Phenacetin was developed in 1887 in Elberfeld, Germany, by the German company Bayer and was utilized predominantly as an analgesic. It was among the very first synthetic remedies for reducing fever that came into the market. It's also believed as one of the very first non-opioid analgesics with no anti-inflammatory properties.

Before World War One, Britain brought Phenacetin into the country from Germany. During the war, a group comprising Jocelyn Field Thorpe and Martha Annie Whiteley created the synthesizer in Britain.

Mechanism of action for Phenacetin

Phenacetin's analgesic properties result from its action in the nerve tracts that are sensory to the spinal. Furthermore, Phenacetin is the effect of depressing the heart and functions as a negative inhibitor. It's an antipyretic working directly on brain cells to reduce the temperature threshold. It can also be used to treat rheumatoid joint (subacute type) and intercostal neuralgia.

In vivo

Two reactions take place. Phenacetin's ether is usually removed to release paracetamol (acetaminophen), an analgesic with clinical relevance. A small portion of the time, the acetyl molecule is removed from the amine and produces carcinogenic P-phenetidine.

In Vitro

Phenacetin has inhibitory properties for COX-3, with an IC50 of 102 mM for insect cells.

Uses of Phenacetin

Phenacetin is a probe of the cytochrome P450 enzymes CYP1A2 found in human liver microsomes and rats.

Phenacetin is used to study the crystal's refractive and physical characteristics. It is a great chemical compound for this kind of study.

In Canada, Phenacetin is used as a laboratory reagent and in various hair dye formulations (stabilizers to hydrogen peroxide).

Brand Name: Vulcanchem
CAS No.: 69323-74-6
VCID: VC0124898
InChI: InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1D3,3D2
SMILES: CCOC1=CC=C(C=C1)NC(=O)C
Molecular Formula: C10H13NO2
Molecular Weight: 184.25 g/mol

Phenacetin

CAS No.: 69323-74-6

Cat. No.: VC0124898

Molecular Formula: C10H13NO2

Molecular Weight: 184.25 g/mol

* For research use only. Not for human or veterinary use.

Phenacetin - 69323-74-6

Specification

CAS No. 69323-74-6
Molecular Formula C10H13NO2
Molecular Weight 184.25 g/mol
IUPAC Name N-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]acetamide
Standard InChI InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1D3,3D2
Standard InChI Key CPJSUEIXXCENMM-WNWXXORZSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)NC(=O)C
SMILES CCOC1=CC=C(C=C1)NC(=O)C
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)C

Introduction

Physical and Chemical Properties

Physical Characteristics

Phenacetin exists as odorless, white, glistening crystals, typically appearing as scales or as a fine white crystalline powder . This physical form made it suitable for incorporation into various pharmaceutical formulations, particularly tablets and powders for oral administration.

Chemical Properties and Parameters

Table 2.1: Physical and Chemical Properties of Phenacetin

PropertyValueReference
Physical stateOdorless, white, glistening crystals/powderOsol (1980)
Melting point (°C)134-135O'Neil (2001)
Vapor pressure (mm Hg)6.29 × 10⁻⁷ at 25°CWiedemann (1972)
Henry's law constant (atm·m³/mol)2.13 × 10⁻¹⁰EPISuite exp database
Water solubility766 mg/L at 25°CSeidell (1941)
Log Kow (dimensionless)1.58Nakagawa et al.
Solubility in other solvents1 g dissolves in 1310 mL cold water, 82 mL boiling water, 15 mL cold alcohol, 2.8 mL boiling alcohol, 14 mL chloroform, 90 mL ether; soluble in glycerolO'Neil (2001)

The relatively low water solubility of phenacetin influenced its pharmaceutical formulation and absorption characteristics. Its moderate lipophilicity (as indicated by the Log Kow value) allowed for absorption across biological membranes while still maintaining some degree of water solubility.

Pharmacology and Metabolism

Metabolic Variations and Susceptible Populations

Individuals with slow N-acetylation phenotypes metabolize phenacetin differently than normal acetylators, potentially converting a greater fraction to toxic metabolites such as arylhydroxylamine . Another potentially sensitive subpopulation includes individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, whose red blood cells are more susceptible to oxidative stress induced by phenacetin, potentially resulting in acute or chronic hemolysis .

Therapeutic Applications and Dosing

Historical Indications

Historically, phenacetin was primarily indicated for the treatment of pain and fever. Its analgesic properties made it a common component in combination products, particularly with aspirin and caffeine, which were believed to produce enhanced therapeutic effects through synergistic mechanisms .

Carcinogenicity and Genotoxicity

Animal Carcinogenicity Studies

Extensive testing of phenacetin in experimental animals has provided substantial evidence of its carcinogenic potential. In studies where phenacetin was administered orally, the compound induced benign and malignant tumors of the urinary tract in both male and female mice and rats . Additionally, tumors of the nasal cavity were observed in rats of both sexes .

Specifically, the findings from various animal studies include:

  • When administered as part of a mixture containing aspirin (50%), phenacetin (46%), and caffeine (4%) in the diet (0.7% or 1.4%) for up to 78 weeks, a significant increase in pituitary adenomas and carcinomas, and adrenal pheochromocytomas was observed in treated male rats, along with a small increase in the incidence of urinary tract tumors in female rats .

  • Male rats treated with phenacetin, phenazone, and caffeine developed liver tumors (hepatomas), while phenacetin alone or in combination with phenazone slightly increased the incidence of renal cell and renal pelvic tumors .

  • When administered alone at doses ranging from 0.5–2.5% in the diet, phenacetin caused benign and malignant tumors of the urinary tract in mice and rats of both sexes .

  • In male rats, phenacetin at doses of 2.5% enhanced the incidence of urinary bladder tumors induced by N-nitrosobutyl-N-(4-hydroxybutyl)amine, suggesting co-carcinogenic potential .

Regulatory Status and Market Withdrawal

Global Regulatory Actions

Concerns about the safety of phenacetin, particularly regarding its nephrotoxic and carcinogenic potential, led to its withdrawal from pharmaceutical markets worldwide. The timeline of regulatory actions against phenacetin varied by country:

  • Canada: Withdrew phenacetin from the market in 1978 .

  • Australia: Legally banned analgesic mixtures containing phenacetin in 1977 .

  • United Kingdom: Withdrew phenacetin in 1980 .

  • United States: Removed phenacetin from the market in 1983 .

  • Denmark: Legally banned phenacetin in 1985 .

  • Germany: Banned phenacetin in 1986 .

  • Belgium: Legally prohibited phenacetin in 1987 .

Current Status

Currently, over-the-counter sales of phenacetin-containing analgesics are legally prohibited in most countries worldwide . In many jurisdictions, phenacetin was removed from analgesic mixtures before legal bans were officially implemented, indicating that safety concerns were recognized by manufacturers before regulatory action was mandated .

As of the information available, phenacetin-containing products may still be available in limited markets. For example, in the Czech Republic, analgesic mixtures containing phenacetin were recently removed from the market, while in Hungary, such mixtures remained available under the trade names Antineuralgica and Dolor as of 2008 .

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